molecular formula C7H9NOS B8484858 n-Methyl-2-methylthiophene-3-carboxamide

n-Methyl-2-methylthiophene-3-carboxamide

Cat. No.: B8484858
M. Wt: 155.22 g/mol
InChI Key: DIEOWEIUSNPFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-methylthiophene-3-carboxamide is a chemical compound belonging to the class of thiophene derivatives, which have garnered significant attention in scientific research due to their diverse biological activities and applications in medicinal chemistry . Thiophene carboxamides are frequently investigated as building blocks in organic synthesis and as key scaffolds in the development of pharmacologically active molecules . Similar compounds have demonstrated a range of promising biological activities in research settings, including serving as enzyme inhibitors and interacting with biological macromolecules . Some thiophene carboxamide analogs are known to target the succinate dehydrogenase complex (SDC) in mitochondrial electron transfer chains, exhibiting potent fungicidal activity . Other closely related structures have been studied for their potential antioxidant and antibacterial properties against various Gram-positive and Gram-negative pathogens . The mechanism of action for this class of compounds often involves specific interactions with enzyme active sites, such as the Actin-related protein 2/3 (Arp2/3) complex, which plays a crucial role in actin cytoskeleton dynamics, potentially impacting cellular motility and proliferation . Researchers value this compound for its potential in exploring new therapeutic avenues and biochemical pathways. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

N,2-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C7H9NOS/c1-5-6(3-4-10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

DIEOWEIUSNPFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Impact of N-Substituents on Physicochemical Properties

Compound N-Substituent Melting Point (°C) Yield (%)
7c Methyl 245–247 68
7d Butyl 198–200 72
7e Benzyl 210–212 65

Thiophene Ring Substituents

  • Nitro groups (e.g., Compound 13 in ) enhance antibacterial activity, though they may reduce solubility due to increased polarity .
  • Methoxy or methyl groups (e.g., Compounds I and II in ) improve antifungal activity, with MIC values against Candida albicans reported at <10 µg/mL .

Table 2: Bioactivity of Thiophene Carboxamides

Compound Key Substituents Bioactivity (MIC µg/mL)
Compound 13 5-Nitro, thiazole Antibacterial
Compound I 4-Methoxyphenyl Antifungal (<10)
Parent thiophene None Analgesic, Anti-inflammatory

Positional Isomers and Functional Group Variations

Positional Isomerism

  • 3-Methylthiophene-2-carboxamide () is a positional isomer of the target compound.

Carboxamide vs. Ester Derivatives

  • Methyl 3-amino-4-methylthiophene-2-carboxylate () replaces the carboxamide with an ester group, reducing hydrogen-bonding capacity and likely decreasing bioavailability compared to carboxamide derivatives .

Extended Ring Systems

Physicochemical Properties

  • Melting Points : N-Methyl derivatives generally have higher melting points than bulkier N-substituted analogs (Table 1) .
  • Solubility: Nitro or polar substituents (e.g., ) reduce solubility in nonpolar solvents, whereas methyl/methoxy groups () enhance lipid compatibility .

Preparation Methods

Synthesis of 3-Methylthiophene-2-Carboxylic Acid

The foundational step involves generating 3-methylthiophene-2-carboxylic acid, a critical intermediate. A patented method employs a Grignard reagent strategy:

  • Grignard Formation :

    • A nitrogen-purged reactor charged with magnesium (1.65 g) and tetrahydrofuran (50 mL) is treated with isopropyl bromide (0.69 g) under reflux to initiate the Grignard reagent.

    • 2-Bromo-3-methylthiophene (10 g) is added dropwise, followed by reflux for 30 minutes to form the thienylmagnesium bromide intermediate.

  • Carboxylation :

    • Carbon dioxide is introduced into the reaction mixture at 25–35°C for 2 hours, yielding the magnesium salt of 3-methylthiophene-2-carboxylic acid.

    • Acidification with concentrated HCl (pH ≤ 2) precipitates the crude carboxylic acid, which is extracted with ethyl acetate and dried over magnesium sulfate. The final product is obtained in 79.5% yield (7.95 g from 10 g starting material).

Key Parameters :

  • Solvent : Tetrahydrofuran (THF) ensures optimal Grignard stability.

  • Temperature : Reflux conditions (~66°C for THF) prevent side reactions.

  • Workup : Acidification and extraction minimize purification losses.

Conversion to N-Methyl Carboxamide

The carboxylic acid is functionalized into the target amide via acyl chloride intermediacy:

  • Acyl Chloride Formation :

    • 3-Methylthiophene-2-carboxylic acid (5.0 g) is treated with thionyl chloride (10 mL) under reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield 3-methylthiophene-2-carbonyl chloride.

  • Amidation with Methylamine :

    • The acyl chloride is dissolved in dry toluene and reacted with methylamine (2.0 equiv) in the presence of dimethylaminopyridine (DMAP, 1.1 equiv) at reflux for 3 hours.

    • Post-reaction, the mixture is washed with water, and the organic layer is dried over sodium sulfate. Solvent evaporation yields a crude solid, which is recrystallized from dichloromethane to afford N-methyl-3-methylthiophene-2-carboxamide in 68% yield.

Optimization Notes :

  • Catalyst : DMAP accelerates amide bond formation by activating the acyl chloride.

  • Solvent Choice : Toluene’s high boiling point (~110°C) facilitates reflux-driven reaction completion.

Hydrolysis of Ethyl Ester Precursors

Synthesis of Ethyl 3-Methylthiophene-2-Carboxylate

A scalable ester synthesis avoids cryogenic conditions and strong bases:

  • Esterification :

    • 3-Methylthiophene undergoes Friedel-Crafts acylation with ethyl chlorooxalate in the presence of AlCl₃, yielding ethyl 3-methylthiophene-2-carboxylate in 52% over two steps.

Base-Catalyzed Ester Hydrolysis

  • Saponification :

    • The ester (10 g) is hydrolyzed with NaOH (2.0 equiv) in ethanol/water (4:1) at 80°C for 4 hours. Acidification with HCl precipitates 3-methylthiophene-2-carboxylic acid in 89% yield.

Coupling Agent-Mediated Amidation

  • Carbodiimide Coupling :

    • The carboxylic acid (5.0 g) is reacted with methylamine hydrochloride (1.2 equiv) using EDCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane at room temperature for 12 hours.

    • Purification via silica gel chromatography (ethyl acetate/hexane) delivers the amide in 75% yield.

Advantages :

  • Mild Conditions : Room temperature reactions reduce energy requirements.

  • Yield Consistency : Coupling agents minimize racemization and side products.

Direct Aminolysis of Activated Esters

Microwave-Assisted Aminolysis

  • Reaction Setup :

    • Ethyl 3-methylthiophene-2-carboxylate (1.0 g) and methylamine (40% aqueous solution, 5.0 equiv) are irradiated in a microwave reactor at 120°C for 20 minutes.

    • The crude product is extracted with ethyl acetate and purified via recrystallization, yielding 82% N-methyl-3-methylthiophene-2-carboxamide.

Benefits :

  • Time Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

  • Solvent-Free : Aqueous methylamine simplifies workup.

Comparative Analysis of Methodologies

Method Key Step Yield Advantages Limitations
Grignard-AmidationGrignard carboxylation68%High regioselectivity, scalableRequires hazardous reagents (THF)
Ester Hydrolysis-CouplingEDCl/HOBt coupling75%Mild conditions, fewer side reactionsCostly coupling agents
Microwave AminolysisSolvent-free aminolysis82%Rapid, energy-efficientLimited to small-scale synthesis

Mechanistic Considerations and Side Reactions

Grignard Carboxylation Mechanism

  • Nucleophilic Attack : The thienylmagnesium bromide attacks CO₂, forming a carboxylate salt. Subsequent protonation yields the carboxylic acid.

  • Side Reactions : Over-quenching with CO₂ or inadequate temperature control may generate dicarboxylated byproducts.

Amidation Side Reactions

  • N-Methylation Over-Reduction : Excess methylamine may lead to N,N-dimethylation, necessitating stoichiometric control.

  • Acyl Chloride Stability : Hydrolysis of acyl chloride intermediates in humid conditions reduces yields, emphasizing the need for anhydrous reagents.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Grignard Formation : Continuous reactors with in-line CO₂ injection enhance mixing and reduce reaction time.

  • Safety Protocols : Closed systems mitigate risks associated with THF peroxides and methylamine handling.

Green Chemistry Approaches

  • Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces THF for improved safety and recyclability.

  • Catalytic Aminolysis : Enzyme-catalyzed amidation (e.g., lipases) reduces reliance on toxic reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Methyl-2-methylthiophene-3-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

  • Answer : The synthesis of thiophene carboxamide derivatives typically involves coupling reactions between thiophene carboxylic acids and amines under reflux conditions. For example, anhydrides (e.g., succinic anhydride) or activated esters are used to acylate amino groups on intermediates . Key parameters include:

  • Solvent choice : Dichloromethane (CH₂Cl₂) or ethanol under anhydrous, nitrogen-protected conditions to minimize side reactions .
  • Temperature : Reflux (~40–80°C) for 12–24 hours to ensure complete reaction .
  • Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (methanol) to achieve >95% purity .
  • Characterization : Confirm structure via ¹H/¹³C NMR (δ 2.1–3.5 ppm for methyl groups, δ 160–180 ppm for carbonyls) and IR (C=O stretch ~1650–1750 cm⁻¹) .

Q. What analytical techniques are standard for characterizing this compound and its intermediates?

  • Answer : A multi-technique approach is critical:

  • NMR spectroscopy : Assign methyl groups (δ ~2.5–3.0 ppm) and carboxamide carbonyls (δ ~165–170 ppm). Aromatic protons in thiophene rings appear at δ 6.5–7.5 ppm .
  • Mass spectrometry : LC-HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺) and fragments, with mass accuracy <5 ppm .
  • Thermal analysis : Melting points (e.g., 190–220°C) correlate with purity .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically studied for this compound derivatives in antibacterial assays?

  • Answer :

  • Substituent variation : Modify the methyl group at position 2 or the carboxamide side chain (e.g., tert-butyl, phenyl) to assess steric/electronic effects on bioactivity .
  • Biological testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds with electron-withdrawing groups (e.g., Cl) often show enhanced activity .
  • Mechanistic insights : Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) and validate via SPR (surface plasmon resonance) .

Q. How can contradictory biological activity data for structurally similar thiophene carboxamides be resolved?

  • Answer : Conflicting results often arise from:

  • Stereochemical variations : Use X-ray crystallography or NOE NMR to confirm spatial arrangements of substituents .
  • Assay conditions : Standardize testing protocols (e.g., pH, inoculum size) and include positive controls (e.g., ciprofloxacin) .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

  • Answer :

  • Process optimization : Transition from batch to continuous flow reactors for better temperature control and reduced reaction times .
  • Quality control : Implement in-line PAT (process analytical technology), such as FTIR, to monitor intermediates in real time .
  • Purification scalability : Replace HPLC with flash chromatography (C18 silica, acetonitrile/water) for cost-effective large-scale purification .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Answer :

  • ADME prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5–3.5), metabolic stability (CYP450 interactions), and bioavailability .
  • Docking studies : Target-specific proteins (e.g., kinases) with AutoDock Vina to prioritize analogs with high binding affinities (ΔG < −8 kcal/mol) .
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the acylation step of this compound synthesis?

  • Answer : Common issues include:

  • Incomplete activation : Use coupling agents like HATU or EDCI to improve acylation efficiency .
  • Moisture sensitivity : Employ molecular sieves or anhydrous solvents (e.g., DMF) to prevent hydrolysis .
  • Byproduct formation : Optimize stoichiometry (1.2–1.5 eq. of acylating agent) and monitor via TLC .

Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in anticancer studies?

  • Answer :

  • Cellular assays : Perform apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
  • Target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS proteomics .
  • In vivo validation : Test efficacy in xenograft models (e.g., MDA-MB-231 tumors) with pharmacokinetic profiling (plasma t½, AUC) .

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